benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate is a complex organic compound that features a quinazolinone moiety linked to a piperidine ring through a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophilic intermediates.
Esterification: The final step involves the esterification of the quinazolinone derivative with benzyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2,4-dioxo-1,2-dihydroquinazoline and its analogs.
Piperidine Derivatives: Compounds such as piperidine-1-carboxylate esters and their analogs.
Uniqueness
Benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate is unique due to the combination of the quinazolinone and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
benzyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-19-17-8-4-5-9-18(17)22-20(26)24(19)16-10-12-23(13-11-16)21(27)28-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKUINDZZQWLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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